molecular formula C14H15NO4 B11320054 N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide

N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11320054
M. Wt: 261.27 g/mol
InChI Key: ROJBTDDGKYDEDS-UHFFFAOYSA-N
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Description

    Reagents: Ethylene oxide, benzoxepine derivative

    Conditions: Basic catalyst, controlled temperature

    Product: N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine

  • Step 3: Carboxamide Formation

      Reagents: Ammonia or amine, benzoxepine derivative

      Conditions: Mild heating, solvent (e.g., ethanol)

      Product: N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxepine ring, followed by the introduction of the hydroxyethyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Formation of Benzoxepine Ring

        Reagents: 2-hydroxybenzaldehyde, ethyl acetoacetate

        Conditions: Acidic or basic catalyst, reflux

        Product: 7-methoxy-1-benzoxepine

    Chemical Reactions Analysis

    Types of Reactions

    N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    • Oxidation: : The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

        Reagents: Potassium permanganate, chromium trioxide

        Conditions: Acidic or basic medium

        Products: Carboxylic acid derivative

    • Reduction: : The carboxamide group can be reduced to an amine.

        Reagents: Lithium aluminum hydride, sodium borohydride

        Conditions: Anhydrous conditions

        Products: Amine derivative

    • Substitution: : The methoxy group can be substituted with other functional groups.

        Reagents: Halogenating agents, nucleophiles

        Conditions: Varies depending on the substituent

        Products: Substituted benzoxepine derivatives

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide

      Reducing Agents: Lithium aluminum hydride, sodium borohydride

      Catalysts: Acidic or basic catalysts for ring formation and substitution reactions

    Scientific Research Applications

    N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide has diverse applications in scientific research:

      Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

      Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of novel materials and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The hydroxyethyl and methoxy groups play a crucial role in its binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

      Methyldiethanolamine: Similar in structure but lacks the benzoxepine ring.

      N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups but different core structure.

      N-(2-hydroxyethyl)aniline: Similar hydroxyethyl substitution but different aromatic core.

    Uniqueness

    N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential as a versatile compound in various research applications.

    Properties

    Molecular Formula

    C14H15NO4

    Molecular Weight

    261.27 g/mol

    IUPAC Name

    N-(2-hydroxyethyl)-7-methoxy-1-benzoxepine-4-carboxamide

    InChI

    InChI=1S/C14H15NO4/c1-18-12-2-3-13-11(9-12)8-10(4-7-19-13)14(17)15-5-6-16/h2-4,7-9,16H,5-6H2,1H3,(H,15,17)

    InChI Key

    ROJBTDDGKYDEDS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCCO

    Origin of Product

    United States

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